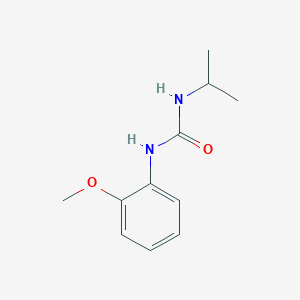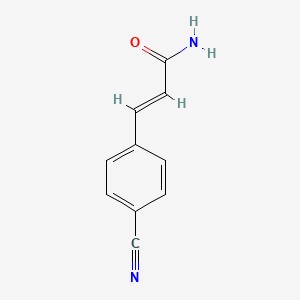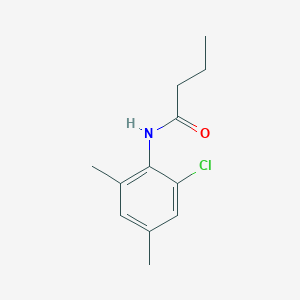
Ethyl 3-(propylcarbamoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(propylcarbamoylamino)benzoate is a chemical compound that is commonly used in scientific research. It is also known as ethyl 3-(propylureido)benzoate or EPPB. This compound is a small molecule inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
EPPB has been shown to have potential therapeutic applications in the treatment of various diseases. It has been found to be a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes such as cell proliferation, differentiation, and apoptosis. EPPB has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been found to have anti-inflammatory properties and has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis.
Mechanism of Action
The mechanism of action of EPPB involves the inhibition of CK2, which is a serine/threonine protein kinase that plays a critical role in many cellular processes. CK2 has been found to be overexpressed in many types of cancer, making it an attractive target for cancer therapy. EPPB binds to the ATP-binding site of CK2, preventing the kinase from phosphorylating its target proteins. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
EPPB has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory properties and has been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis. EPPB has been found to be well tolerated in animal studies, with no significant toxicity observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
EPPB has a number of advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been well characterized in the literature and has been shown to be effective in a number of different experimental systems. However, there are also some limitations to using EPPB in lab experiments. It is a relatively non-specific inhibitor that can target other kinases in addition to CK2. This can lead to off-target effects and can complicate the interpretation of experimental results.
Future Directions
There are a number of future directions for research on EPPB. One area of research is the development of more specific inhibitors of CK2 that can target the kinase without affecting other kinases. This would improve the specificity of the inhibitor and reduce the potential for off-target effects. Another area of research is the development of EPPB derivatives that have improved pharmacokinetic properties. This would make the compound more effective in vivo and increase its potential as a therapeutic agent. Finally, research is needed to further explore the potential therapeutic applications of EPPB in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of EPPB involves the reaction of 3-aminobenzoic acid with ethyl chloroformate and propylamine. The resulting product is then purified using column chromatography to obtain EPPB in high purity. This synthesis method has been well established in the literature and has been used by many researchers to obtain EPPB for their experiments.
properties
IUPAC Name |
ethyl 3-(propylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-8-14-13(17)15-11-7-5-6-10(9-11)12(16)18-4-2/h5-7,9H,3-4,8H2,1-2H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXILVZVTBQRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=CC(=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(propylcarbamoylamino)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)
![1-[4-[(3-Methoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B7458773.png)
![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)




![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)
